Cas no 1016529-00-2 ((2-bromo-5-fluorophenyl)methylhydrazine)

(2-Bromo-5-fluorophenyl)methylhydrazine is a specialized hydrazine derivative featuring both bromo and fluoro substituents on the phenyl ring, enhancing its reactivity and utility in synthetic chemistry. The bromine atom offers a versatile handle for cross-coupling reactions, while the fluorine substituent influences electronic properties, making it valuable in the design of pharmaceuticals and agrochemicals. The methylhydrazine moiety further expands its applicability as a building block for heterocyclic synthesis. This compound is particularly useful in medicinal chemistry for the development of targeted bioactive molecules due to its balanced reactivity and stability under standard conditions. Its structural features make it a preferred intermediate for selective functionalization.
(2-bromo-5-fluorophenyl)methylhydrazine structure
1016529-00-2 structure
Product Name:(2-bromo-5-fluorophenyl)methylhydrazine
CAS No:1016529-00-2
MF:C7H8BrFN2
MW:219.054224014282
CID:4457603
PubChem ID:20119148
Update Time:2025-05-26

(2-bromo-5-fluorophenyl)methylhydrazine Chemical and Physical Properties

Names and Identifiers

    • (2-bromo-5-fluorophenyl)methylhydrazine
    • AKOS000158549
    • (2-bromo-5-fluorobenzyl)hydrazine
    • 1016529-00-2
    • 1-(2-BROMO-5-FLUOROBENZYL)HYDRAZINE
    • DTXSID60602721
    • EN300-1676093
    • [(2-Bromo-5-fluorophenyl)methyl]hydrazine
    • CS-0286964
    • MDL: MFCD09745129
    • Inchi: 1S/C7H8BrFN2/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3,11H,4,10H2
    • InChI Key: MKJULWJTLJFEQV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1CNN)F

Computed Properties

  • Exact Mass: 217.98549Da
  • Monoisotopic Mass: 217.98549Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 38.1Ų

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Additional information on (2-bromo-5-fluorophenyl)methylhydrazine

Introduction to (2-bromo-5-fluorophenyl)methylhydrazine (CAS No. 1016529-00-2)

(2-bromo-5-fluorophenyl)methylhydrazine) is a specialized organic compound characterized by its unique molecular structure, which includes both bromine and fluorine substituents on a phenyl ring, coupled with a methylhydrazine moiety. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1016529-00-2, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in the synthesis of novel bioactive molecules.

The presence of both bromine and fluorine atoms in the aromatic ring imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis. These substituents can influence the reactivity and selectivity of various chemical transformations, which is particularly relevant in the development of new pharmaceutical agents. The methylhydrazine group further enhances the compound's utility as a building block for more complex structures.

In recent years, there has been growing interest in exploring the pharmacological properties of halogenated aromatic compounds. The combination of bromine and fluorine in (2-bromo-5-fluorophenyl)methylhydrazine) offers a unique opportunity to study their interaction with biological targets. This has led to several innovative research endeavors aimed at uncovering new therapeutic possibilities.

One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. Researchers have been leveraging the structural features of (2-bromo-5-fluorophenyl)methylhydrazine) to design molecules that can selectively inhibit specific kinases. The halogen atoms are particularly important in this context, as they can modulate binding affinity and metabolic stability.

Recent studies have demonstrated that derivatives of (2-bromo-5-fluorophenyl)methylhydrazine) exhibit promising activity against certain kinases. For instance, modifications to the phenyl ring or the methylhydrazine moiety have led to compounds with enhanced potency and selectivity. These findings highlight the compound's potential as a lead structure for further drug development.

The synthesis of (2-bromo-5-fluorophenyl)methylhydrazine) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of bromine and fluorine atoms into the aromatic ring typically involves halogenation reactions, which can be challenging due to the potential for over-halogenation or side reactions. However, advances in synthetic methodologies have made it possible to achieve these transformations with greater precision.

In addition to its applications in kinase inhibition, (2-bromo-5-fluorophenyl)methylhydrazine) has also been explored in other areas of medicinal chemistry. Its structural framework allows for further functionalization, enabling the creation of diverse libraries of compounds for high-throughput screening. This approach has been successful in identifying novel scaffolds with therapeutic potential.

The use of computational tools has further accelerated the discovery process by allowing researchers to predict the properties of (2-bromo-5-fluorophenyl)methylhydrazine) derivatives before they are synthesized. Molecular modeling techniques can provide insights into how these compounds interact with biological targets, helping to guide the design of more effective drug candidates.

The safety and handling of (2-bromo-5-fluorophenyl)methylhydrazine) are important considerations in its application. While it is not classified as a hazardous material under standard regulatory guidelines, appropriate precautions should be taken during synthesis and handling to minimize exposure. Standard laboratory practices, such as wearing protective equipment and working in well-ventilated areas, are essential.

In conclusion, (2-bromo-5-fluorophenyl)methylhydrazine) (CAS No. 1016529-00-2) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, particularly those targeting kinases and other therapeutic areas. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern drug discovery efforts.

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